molecular formula C24H18N2O2 B2646280 N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797320-42-3

N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2646280
CAS No.: 1797320-42-3
M. Wt: 366.42
InChI Key: XIOJPWPQJQQHKQ-UHFFFAOYSA-N
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Description

“N-([1,1’-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide” is a complex organic compound. It contains a biphenyl group, a pyridine group, and a benzamide group. These types of compounds are often used in the development of pharmaceuticals and other chemical products .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For example, N-pyridin-2-ylbenzamide can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of similar compounds like N-pyridin-2-ylbenzamide consists of a pyridine ring attached to a benzamide group . The exact structure of “N-([1,1’-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex. For instance, N-(1-Oxy-2-picolyl)oxalamic acids have been identified as novel efficient ligands for copper-catalyzed C–N cross-coupling of azoles and aryl halides in water .

Scientific Research Applications

Oncology Research Applications

Compounds structurally related to N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have shown promise in oncology research. MGCD0103 is an orally active histone deacetylase (HDAC) inhibitor that selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity both in vitro and in vivo, and has entered clinical trials for cancer treatment (Zhou et al., 2008).

Analytical Chemistry Applications

In analytical chemistry, nonaqueous capillary electrophoresis has been utilized for the separation of imatinib mesylate and related substances, including benzamide derivatives. This method offers a promising approach for quality control in pharmaceuticals, highlighting the analytical versatility of benzamide compounds (Ye et al., 2012).

Chemical Synthesis Applications

The catalytic and site-selective borylation of benzamides and pyridines demonstrates the utility of benzamide derivatives in chemical synthesis. Such reactions are pivotal for the construction of complex molecules, offering insights into the potential synthetic applications of this compound (Yang et al., 2019).

Materials Science Applications

Studies on benzamide derivatives, such as the crystal structure analysis of N-(pyridin-2-ylmethyl)benzamide derivatives, contribute to materials science by offering insights into molecular interactions and crystal engineering. These findings can inform the design and synthesis of new materials with tailored properties (Artheswari et al., 2019).

Properties

IUPAC Name

N-(2-phenylphenyl)-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2/c27-24(19-11-8-12-20(17-19)28-23-15-6-7-16-25-23)26-22-14-5-4-13-21(22)18-9-2-1-3-10-18/h1-17H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOJPWPQJQQHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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